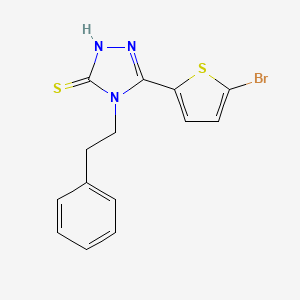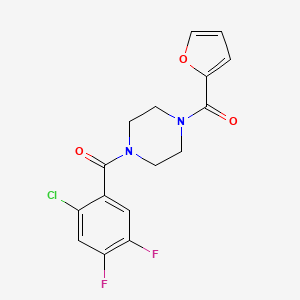![molecular formula C18H20ClFN2O2S B4877176 N'-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B4877176.png)
N'-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide
説明
N-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is also known as GSK-3β inhibitor and has been studied for its role in treating various diseases such as Alzheimer's disease, cancer, and diabetes.
作用機序
The mechanism of action of N-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide involves the inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that regulates various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the PI3K/Akt pathway. Inhibition of GSK-3β leads to the activation of these pathways, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide are dependent on the specific disease being targeted. In Alzheimer's disease, the compound has been shown to reduce the accumulation of amyloid-beta plaques and tau protein, which are the hallmark features of the disease. In cancer, the compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In diabetes, the compound has been shown to improve glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
One of the main advantages of N-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide is its high potency and selectivity for GSK-3β. This makes it an excellent tool for studying the role of GSK-3β in various diseases. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it challenging to administer in lab experiments.
将来の方向性
There are several future directions for the study of N-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide. One area of research is the development of more potent and selective GSK-3β inhibitors. Another area of research is the identification of new therapeutic applications for the compound, such as in the treatment of neurodegenerative diseases or metabolic disorders. Additionally, the compound's pharmacokinetics and toxicity need to be further studied to determine its suitability for clinical use.
Conclusion:
N-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide is a promising compound with potential therapeutic properties for various diseases. The compound's high potency and selectivity for GSK-3β make it an excellent tool for studying the role of GSK-3β in disease pathogenesis. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
科学的研究の応用
N-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide has been extensively studied for its potential therapeutic properties. The compound has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various signaling pathways. GSK-3β is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3β has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, cancer, and diabetes.
特性
IUPAC Name |
N-[(Z)-[4-chloro-1-(4-fluorophenyl)butylidene]amino]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O2S/c1-13-5-6-14(2)18(12-13)25(23,24)22-21-17(4-3-11-19)15-7-9-16(20)10-8-15/h5-10,12,22H,3-4,11H2,1-2H3/b21-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVPYZUTEAHXQT-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NN=C(CCCCl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N/N=C(/CCCCl)\C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B4877112.png)


![methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4877129.png)
![ethyl [1,1-dimethyl-2-({[(3-methylphenyl)amino]carbonyl}oxy)ethyl]carbamate](/img/structure/B4877132.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B4877134.png)
![ethyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4877139.png)
![5-(4-fluorophenyl)-2-(4-morpholinylcarbonyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4877145.png)
![5-[(2-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4877152.png)
![5-bromo-N-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B4877156.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B4877163.png)
![N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4877169.png)

![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4877179.png)